molecular formula C14H11ClFN3O2 B12262185 N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B12262185
M. Wt: 307.71 g/mol
InChI Key: DZTVSLBPPNAGAV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrano[4,3-c]pyridazine core, which is fused with a phenyl ring substituted with chlorine and fluorine atoms.

Properties

Molecular Formula

C14H11ClFN3O2

Molecular Weight

307.71 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C14H11ClFN3O2/c15-10-6-9(1-2-11(10)16)17-14(20)13-5-8-7-21-4-3-12(8)18-19-13/h1-2,5-6H,3-4,7H2,(H,17,20)

InChI Key

DZTVSLBPPNAGAV-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=NN=C21)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to enhance reaction efficiency and product consistency . The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as reflux or microwave irradiation to enhance reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its fused pyrano[4,3-c]pyridazine core, which imparts distinct chemical and biological properties.

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